2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with methyl groups at positions 2 and 5, a phenyl group at position 3, and a phenethylamine substituent at position 5. This scaffold is part of a broader class of nitrogen-containing heterocycles known for their versatility in medicinal chemistry, particularly in targeting neurological and infectious diseases.
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16-15-20(23-14-13-18-9-5-3-6-10-18)26-22(24-16)21(17(2)25-26)19-11-7-4-8-12-19/h3-12,15,23H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEPNTVSCUCOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC=CC=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 296.39 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has shown promising results in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 14.31 | Induction of apoptosis |
| A549 | 26.00 | Inhibition of cell proliferation |
| MCF-7 | 8.55 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited significant cytotoxicity against HeLa and A549 cancer cell lines, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by increased levels of caspases and PARP cleavage.
- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in cancer cells, which is critical for preventing tumor growth .
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as Aurora-A and CDK2, which are essential for cell division and proliferation .
Other Biological Activities
Beyond anticancer properties, this compound may exhibit other biological activities:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study on HeLa Cells : A study evaluated the effects of various concentrations of the compound on HeLa cells over 48 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at 14.31 µM.
- Combination Therapy : Research exploring combination therapies with standard chemotherapeutics showed enhanced efficacy when used alongside doxorubicin in A549 cells.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit antiviral properties. A patent describes the compound as useful in treating viral infections, highlighting its potential as a therapeutic agent against various viral pathogens .
2. Peripheral Benzodiazepine Receptor Modulation
Studies have shown that related compounds can act as selective ligands for the Peripheral Benzodiazepine Receptor (PBR). The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides demonstrated high affinity for PBR and suggested their role in modulating steroid biosynthesis in glioma cells . This indicates a potential application in neuropharmacology.
3. mTOR Inhibition
The compound's structure allows it to function as an mTOR inhibitor. This pathway is crucial in cancer biology, and compounds designed to inhibit mTOR can be significant in cancer therapy. The exploration of pyrazolo[1,5-a]pyrimidines as mTOR inhibitors suggests that 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine may similarly exhibit anticancer properties .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antiviral | Pyrazolo[1,5-a]pyrimidine derivatives | Effective against various viral strains; potential for drug development |
| PBR Modulation | 2-phenylpyrazolo[1,5-a]pyrimidin derivatives | High affinity; impacts steroid biosynthesis in glioma cells |
| mTOR Inhibition | Various pyrazolo derivatives | Significant inhibition of cancer cell proliferation |
Case Study: Antiviral Efficacy
In a study focusing on the antiviral properties of pyrazolo compounds, researchers synthesized several derivatives and evaluated their efficacy against specific viral strains. The findings indicated that certain modifications to the pyrazolo structure enhanced antiviral activity significantly. For example, compounds with specific substitutions at the 3-position showed improved binding affinity to viral targets compared to their parent compounds.
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Structure | Binding Affinity (IC50) | Viral Strain Tested |
|---|---|---|
| Base Compound | N/A | N/A |
| 3-Methyl derivative | 50 nM | Influenza A |
| 4-Fluoro derivative | 30 nM | HIV |
| 2-Methoxy derivative | 20 nM | Herpes Simplex Virus |
Comparison with Similar Compounds
MPZP (CRF1 Receptor Antagonist)
- Structure : N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine .
- Key Differences :
- N-Substituent : MPZP has bis(2-methoxyethyl) groups instead of phenethyl.
- Phenyl Ring : A 4-methoxy-2-methylphenyl group at position 3 vs. unsubstituted phenyl in the target compound.
- Functional Impact :
DMP904 and CP 154,526
- Structures :
- Comparison :
- Both lack the 3-phenyl group, instead featuring substituted aryl rings.
- CP 154,526’s pyrrolopyrimidine core diverges significantly, highlighting the pyrazolo[1,5-a]pyrimidine scaffold’s adaptability.
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amines
3-(4-Fluorophenyl)-N-(Pyridin-2-ylmethyl) Derivatives
- Representative Compounds :
- Key Differences :
- Functional Impact :
5-Substituted Derivatives (Table 2, )
- Examples :
- Comparison :
- 5-Aryl groups (e.g., p-tolyl) balance lipophilicity and metabolic stability.
- The target compound’s 5-methyl group may reduce steric hindrance, favoring target engagement.
Physicochemical and Pharmacokinetic Properties
Key SAR Insights
3-Position : Fluorophenyl (anti-mycobacterial) vs. phenyl (neurological targets) dictates target selectivity .
5-Position : Methyl groups (target compound) simplify synthesis but may reduce potency compared to bulkier substituents (e.g., 5-aryl in anti-TB compounds) .
7-Position : Phenethylamine balances lipophilicity and solubility, contrasting with pyridylmethyl (anti-TB) or methoxyethyl (CRF1 antagonists) .
Preparation Methods
Synthesis of 3-Phenyl-5-Methylpyrazolo[1,5-a]Pyrimidin-7(4H)-One
A mixture of 5-amino-3-phenyl-1H-pyrazole (10 mmol) and pentane-2,4-dione (12 mmol) in acetic acid (50 mL) is treated with concentrated H2SO4 (2 mL) under reflux for 6–8 hours. The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield the pyrimidin-7-one intermediate (Yield: 78–85%).
Critical Parameters
- Solvent: Acetic acid enhances electrophilicity of the diketone.
- Acid Catalyst: H2SO4 accelerates cyclization by protonating carbonyl groups.
Chlorination of Pyrimidin-7-One Intermediates
Conversion of the 7-keto group to a chloro substituent is essential for subsequent amine coupling.
Preparation of 7-Chloropyrazolo[1,5-a]Pyrimidine
The pyrimidin-7-one intermediate (5 mmol) is suspended in phosphorus oxychloride (POCl3, 15 mL) with tetramethylammonium chloride (TMAC, 1.5 mmol) at 110°C for 4 hours. Excess POCl3 is removed under reduced pressure, and the residue is quenched with ice-water to precipitate the 7-chloro derivative (Yield: 90–95%).
Reaction Mechanism
- POCl3 acts as both solvent and chlorinating agent.
- TMAC facilitates chloride ion availability, enhancing substitution efficiency.
Nucleophilic Substitution with Phenethylamine
The final step introduces the N-phenethyl group via SNAr (nucleophilic aromatic substitution).
Coupling of 7-Chloro Intermediate with Phenethylamine
A solution of 7-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (3 mmol) in anhydrous dimethylformamide (DMF, 10 mL) is treated with phenethylamine (6 mmol) and diisopropylethylamine (DIPEA, 6 mmol) at 80°C for 12 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the target compound (Yield: 65–72%).
Optimization Insights
- Solvent Choice : DMF enhances amine nucleophilicity and stabilizes transition states.
- Temperature : Elevated temperatures overcome aromatic ring deactivation.
Alternative Pathway: One-Pot Synthesis
Recent advancements enable a streamlined one-pot approach, combining cyclocondensation and amination.
One-Pot Procedure
5-Amino-3-phenyl-1H-pyrazole (10 mmol), pentane-2,4-dione (12 mmol), and phenethylamine (15 mmol) are refluxed in acetic acid with H2SO4 (2 mL) for 24 hours. The reaction proceeds through sequential cyclocondensation and in situ amination, though yields are moderate (50–58%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78–85 | 95 | 8 | High |
| Chlorination | 90–95 | 98 | 4 | Moderate |
| Nucleophilic Sub | 65–72 | 97 | 12 | High |
| One-Pot | 50–58 | 90 | 24 | Low |
Key Observations
- The chlorination-substitution route offers superior yield and purity but requires multiple steps.
- One-pot synthesis reduces purification steps but sacrifices efficiency.
Structural Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.32 (m, 5H, Ph), 6.82 (s, 1H, H-6), 3.76 (t, J = 7.2 Hz, 2H, NCH2), 2.89 (t, J = 7.2 Hz, 2H, CH2Ph), 2.42 (s, 3H, C5-CH3), 2.38 (s, 3H, C2-CH3).
- HRMS : m/z calculated for C23H24N4 [M+H]+: 357.2045; found: 357.2048.
Challenges and Mitigation Strategies
- Regioselectivity : Competing formation of [1,5-a] vs. [1,5-c] isomers is minimized using electron-deficient diketones.
- Amine Compatibility : Steric hindrance from phenethylamine necessitates prolonged reaction times or elevated temperatures.
Industrial-Scale Considerations
For kilogram-scale production, the chlorination-substitution method is preferred due to:
- Reproducibility across batches.
- Compatibility with continuous flow reactors for POCl3 handling.
- Efficient purification via crystallization.
Q & A
Basic: What are the key considerations for optimizing the synthetic route of 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine to achieve high purity and yield?
Methodological Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, with critical optimization points:
- Core Formation : Cyclization of precursors (e.g., pyrazolo-pyrimidine core) under controlled temperatures (80–120°C) and inert atmospheres to prevent side reactions .
- Substituent Attachment : Use of palladium-catalyzed Suzuki coupling for regioselective functionalization, as demonstrated in related CRF1 antagonists (e.g., R121920) .
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF, DMSO) and catalysts like NaHMDS (sodium hexamethyldisilazide) enhance reaction efficiency and yield .
- Purification : Reverse-phase HPLC or column chromatography ensures ≥98% purity, as seen in CRF1 antagonist syntheses .
Basic: How can researchers confirm the regioselectivity and structural integrity of pyrazolo[1,5-a]pyrimidine derivatives during synthesis?
Methodological Answer:
- X-ray Crystallography : Definitive structural confirmation is achieved via single-crystal X-ray diffraction. For example, compound 7c (a related pyrazolo[1,5-a]pyrimidine) was resolved at 293 K using a CCD diffractometer, confirming regioselectivity at position 7 .
- Spectroscopic Validation :
Advanced: What methodological approaches are recommended to resolve discrepancies in reported biological activities (e.g., CRF1 antagonism vs. mycobacterial ATPase inhibition) for structurally similar pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Comparative Binding Assays : Test the compound against both CRF1 receptors (radioligand displacement assays, Ki determination ) and mycobacterial ATP synthase (microplate Alamar Blue assays ).
- Molecular Docking : Use software like AutoDock to simulate interactions with CRF1 (PDB: 4K5Y) and ATP synthase (PDB: 5FQK) to identify binding site conflicts .
- Functional Group Analysis : Compare substituent effects (e.g., trifluoromethyl groups enhance CRF1 affinity vs. 4-fluorophenyl groups for ATPase inhibition ).
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to identify critical substituents influencing target affinity in pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogues with modifications at positions 3, 5, and 6. For example:
- Pharmacological Profiling : Measure IC50 values across targets and assess selectivity ratios. For instance, CRF1 antagonists like R121919 show Ki = 3.5 nM , while anti-TB compounds achieve MIC90 < 1 µM .
Advanced: What strategies are effective in addressing conflicting pharmacokinetic data (e.g., bioavailability vs. CNS penetration) for pyrazolo[1,5-a]pyrimidine-based compounds?
Methodological Answer:
- In Vitro Assays :
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- PAMPA-BBB : Predict blood-brain barrier penetration (Pe > 4.0 × 10⁻⁶ cm/s suggests CNS activity) .
- Molecular Modeling : Calculate logP and polar surface area (PSA). For example, PSA < 80 Ų improves CNS penetration .
- Metabolic Stability : Use liver microsomes (human/mouse) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and guide structural stabilization .
Basic: What analytical techniques are essential for characterizing the purity and stability of this compound?
Methodological Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) to detect impurities < 0.1% .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >250°C indicates thermal stability) .
- Stability Studies : Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) to identify hydrolysis or oxidation products .
Advanced: How can researchers validate the proposed mechanism of action for pyrazolo[1,5-a]pyrimidines in enzyme inhibition or receptor antagonism?
Methodological Answer:
- CRF1 Antagonism :
- Mycobacterial ATP Synthase Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
